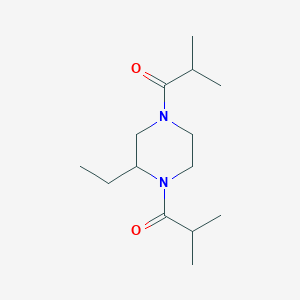
1,1'-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) is a chemical compound that features a piperazine ring substituted with ethyl and methylpropanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) typically involves the reaction of piperazine with ethyl and methylpropanone derivatives. One common method involves the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the chloroacetyl groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic substitution: Substituted piperazine derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The compound may also influence enzymatic pathways, leading to changes in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Similar structure but with chloroethanone groups instead of methylpropanone.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Features a pyrazine ring instead of a piperazine ring.
Uniqueness
1,1’-(2-Ethylpiperazine-1,4-diyl)bis(2-methylpropan-1-one) is unique due to the presence of both ethyl and methylpropanone groups on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
90043-74-6 |
|---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-[3-ethyl-4-(2-methylpropanoyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-6-12-9-15(13(17)10(2)3)7-8-16(12)14(18)11(4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
DJFXIBFMOACZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1C(=O)C(C)C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


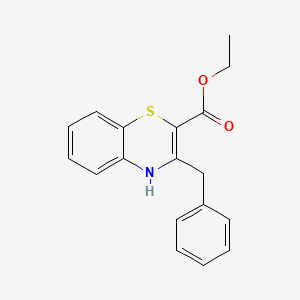

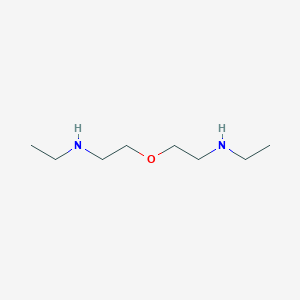
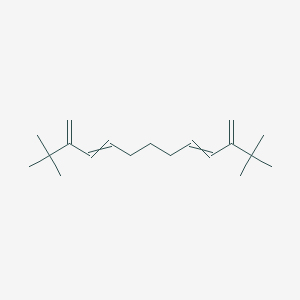

![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
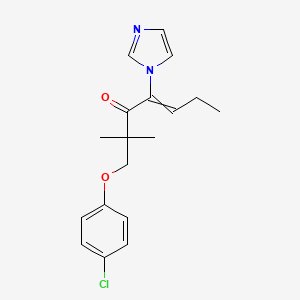
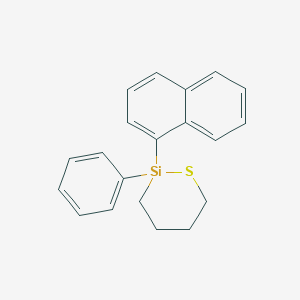
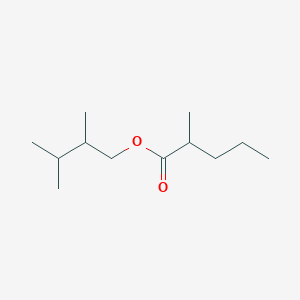
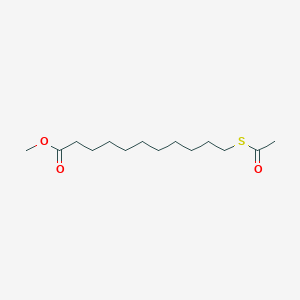
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)

